Trazodone Hydrochloride

Serotonin Transporter Allosteric Modulation SARI Pharmacology

Researchers studying serotonergic signaling often face limitations with pure SSRIs lacking 5-HT2A antagonism. Trazodone Hydrochloride (CAS 19666-36-5) provides a multimodal SARI profile: • Dual mechanism: SERT inhibition (IC50 = 115 nM) + potent 5-HT2A/2C antagonism, unavailable with fluoxetine (SERT IC50 = 6 nM, no 5-HT2A activity). • SERT pharmacochaperone: Rescues folding-deficient SERT-P601A/G602A; tool for SLC6 transporter misfolding research. • USP reference standard available for ANDA analytical method validation and QC. Supplied with full analytical documentation; reliable global shipping.

Molecular Formula C19H23Cl2N5O
Molecular Weight 408.3 g/mol
CAS No. 19666-36-5
Cat. No. B033590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrazodone Hydrochloride
CAS19666-36-5
SynonymsAF 1161
AF-1161
AF1161
Apo Trazodone
Apo-Trazodone
Deprax
Desyrel
Gen Trazodone
Gen-Trazodone
Molipaxin
Novo Trazodone
Novo-Trazodone
Nu Trazodone
Nu-Trazodone
PMS Trazodone
PMS-Trazodone
ratio Trazodone
ratio-Trazodone
RatioTrazodone
Thombran
Tradozone
Trazodon Hexal
Trazodon neuraxpharm
Trazodon-neuraxpharm
Trazodone
Trazodone Hydrochloride
TrazodonNeuraxpharm
Trazon
Trittico
Molecular FormulaC19H23Cl2N5O
Molecular Weight408.3 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCCN2C(=O)N3C=CC=CC3=N2)C4=CC(=CC=C4)Cl.Cl
InChIInChI=1S/C19H22ClN5O.ClH/c20-16-5-3-6-17(15-16)23-13-11-22(12-14-23)8-4-10-25-19(26)24-9-2-1-7-18(24)21-25;/h1-3,5-7,9,15H,4,8,10-14H2;1H
InChIKeyOHHDIOKRWWOXMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trazodone Hydrochloride (CAS 19666-36-5) | SARI Antidepressant Procurement & Research Reference


Trazodone Hydrochloride (CAS 19666-36-5, HCl salt form) is a triazolopyridine-derived antidepressant belonging to the Serotonin Antagonist and Reuptake Inhibitor (SARI) class [1]. It exerts a multimodal pharmacological profile characterized by dual pre-synaptic inhibition of the serotonin transporter (SERT) and post-synaptic antagonism at 5-HT2A/2C receptors, along with notable affinity for α1-adrenergic and histamine H1 receptors [2]. This compound is fully characterized with United States Pharmacopeia (USP) reference standards available for analytical method development and quality control applications [3].

Why Trazodone Hydrochloride (CAS 19666-36-5) Cannot Be Simply Substituted by Other SARIs or SSRIs


Substitution among Serotonin Antagonist and Reuptake Inhibitors (SARIs) such as nefazodone or Selective Serotonin Reuptake Inhibitors (SSRIs) such as fluoxetine is scientifically unsound due to profound quantitative divergences in primary pharmacology. Trazodone Hydrochloride exhibits a dual mechanism with weak SERT inhibition (IC50 = 115 nM) combined with potent 5-HT2A antagonism, whereas fluoxetine exerts its primary effect via potent SERT inhibition (IC50 = 6 nM) with negligible 5-HT2A affinity [1]. Furthermore, within the SARI class, nefazodone displays distinct allosteric SERT inhibition kinetics (non-competitive) compared to trazodone (mixed-competitive) and lacks the pronounced α1-adrenergic antagonism that defines trazodone's pharmacodynamic signature [2][3]. These mechanistic and quantitative differences translate to distinct experimental outcomes and clinical side effect profiles that cannot be replicated by in-class alternatives.

Trazodone Hydrochloride (CAS 19666-36-5): Quantified Differentiation Evidence Versus Key Comparators


SERT Inhibition: Allosteric Mixed-Competitive Kinetics Differentiate Trazodone from Nefazodone

Trazodone and nefazodone both inhibit the serotonin transporter (SERT), but they operate via kinetically distinct allosteric mechanisms. Trazodone inhibits SERT-mediated uptake and transport-associated currents in a mixed-competitive manner, whereas nefazodone acts as a non-competitive inhibitor [1]. Both compounds preferentially interact with the Na+-bound outward-facing state of SERT and rescue the folding-deficient variant SERT-P601A/G602A, confirming their classification as pharmacochaperones [2].

Serotonin Transporter Allosteric Modulation SARI Pharmacology Antidepressant Mechanism

5-HT2A Antagonism vs. SERT Inhibition: Distinct Functional Balance Versus Fluoxetine

The balance of 5-HT2A antagonism versus serotonin reuptake inhibition distinguishes trazodone from fluoxetine. Trazodone shows high affinity for 5-HT2A receptors but moderate SERT inhibition (IC50 = 115 nM), whereas fluoxetine demonstrates potent SERT inhibition (IC50 = 6 nM) with poor affinity for 5-HT1A and 5-HT2A receptors [1][2]. Preclinical data confirm that trazodone's antidepressant effects are mediated by 5-HT2/1C receptor antagonism, while fluoxetine acts via robust 5-HT uptake inhibition [3].

5-HT2A Receptor SERT Serotonin Pharmacology Fluoxetine Comparison

Sigma-1 Receptor Engagement: Unique Cerebellar GABA/Glutamate Modulation

Trazodone modulates K+-stimulated glutamate and GABA release from cerebellar mossy fiber synaptosomes through a sigma-1 receptor-dependent mechanism, despite having low binding affinity (pKi = 5.9 for sigma-1, pKi = 6.0 for sigma-2) [1]. Functional studies show that sigma receptor ligands (+)-3-PPP and BD 1047 antagonize trazodone's effects on neurotransmitter release, while the sigma ligand (+)-SKF 10,047 mimics trazodone's inhibitory effect [2]. This sigma-receptor-mediated modulation is distinct from its 5-HT-mediated actions and is not observed with nefazodone, which lacks significant sigma receptor engagement [3].

Sigma-1 Receptor Neurotransmitter Release Cerebellar Synaptosomes GABA/Glutamate

Hydrochloride Salt Solubility Profile: Defined Medium Compatibility for In Vitro Assays

Trazodone Hydrochloride exhibits a defined solubility profile that dictates medium selection for in vitro assays. The compound dissolves in methanol at 25 mg/mL (clear, colorless solution), in water at 50 mg/mL with heating (hazy, colorless), and in 0.1 N HCl at 7.4 mg/mL . Solubility in 45% (w/v) aqueous 2-hydroxypropyl-β-cyclodextrin is 23.3 mg/mL, while DMSO solubility is 4 mg/mL (9.79 mM) . It is practically insoluble in ethanol and chloroform [1]. This contrasts with the free base (melting point 96°C), while the hydrochloride salt decomposes at 222-228°C [2].

Hydrochloride Salt Solubility Formulation In Vitro Assay Compatibility

Lyophilized Powder Stability: 36-Month Shelf Life Supports Long-Term Research Stock

Trazodone Hydrochloride lyophilized powder demonstrates extended stability when stored at -20°C under desiccated conditions, remaining stable for 36 months from the date of manufacture [1]. In contrast, stock solutions prepared in DMSO or other solvents are stable for only 2 weeks at 2-4°C or up to 6 months at -20°C [2]. Solid-state aliquots offer significantly longer shelf life compared to stock solutions, ensuring maximum stability for repeated use . Different vendors report slightly varying storage recommendations (4°C powder, sealed away from moisture vs. room temperature) .

Lyophilized Powder Long-term Stability Shelf Life Research Stock Management

USP Reference Standard Traceability: Regulatory-Grade Analytical Confidence

Trazodone Hydrochloride USP Reference Standard (CAS 25332-39-2) is provided as a pharmaceutical primary standard intended for use in specified quality tests and assays as delineated in USP compendia, including the Trazodone Hydrochloride Tablets monograph . The USP monograph specifies that tablets must contain 90.0%–110.0% of labeled trazodone hydrochloride, with dissolution tolerances of not less than 80% (Q) in 60 minutes in 0.01 N HCl medium [1]. This reference standard is traceable against pharmacopeial standards (USP or EP) and is intended for analytical method development, method validation, and quality control applications [2].

USP Reference Standard Analytical Method Validation Quality Control Regulatory Compliance

Trazodone Hydrochloride (CAS 19666-36-5): Evidence-Backed Research and Industrial Application Scenarios


Allosteric SERT Pharmacochaperone Research in Protein Folding Disorders

Trazodone Hydrochloride serves as a validated allosteric pharmacochaperone for the serotonin transporter (SERT), rescuing the folding-deficient variant SERT-P601A/G602A [1]. This property makes it a critical tool for investigating protein misfolding diseases involving SLC6 family transporters and for screening other pharmacochaperone candidates. Its mixed-competitive inhibition kinetics differentiate it from nefazodone's non-competitive mode [2].

Sigma-1 Receptor-Mediated Cerebellar Neurotransmission Studies

Trazodone Hydrochloride is uniquely suited for studying sigma-1 receptor-mediated modulation of glutamate and GABA release in cerebellar circuits. Functional assays demonstrate that sigma receptor ligands antagonize or mimic trazodone's effects on K+-stimulated neurotransmitter release, independent of its 5-HT actions [1]. This application is not replicable with nefazodone, which lacks significant sigma receptor engagement [2].

Dual 5-HT2A Antagonism / SERT Inhibition Research Models

Trazodone Hydrochloride is the prototypical SARI compound for investigating the functional balance between 5-HT2A receptor antagonism and serotonin reuptake inhibition. With SERT IC50 = 115 nM and high 5-HT2A affinity, it provides a distinct pharmacological profile compared to pure SSRIs (e.g., fluoxetine SERT IC50 = 6 nM) [1]. This dual mechanism is valuable for dissecting serotonergic contributions to antidepressant efficacy and side effects [2].

Analytical Method Development and ANDA-Related Quality Control

Trazodone Hydrochloride USP Reference Standard (CAS 25332-39-2) is intended for use in specified quality tests and assays as delineated in USP compendia, including identity, assay, and dissolution testing per the Trazodone Hydrochloride Tablets monograph (90.0%–110.0% labeled content; dissolution ≥80% in 60 min in 0.01 N HCl) [1]. It supports analytical method validation, method transfer, and quality control for Abbreviated New Drug Applications (ANDAs) [2].

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